molecular formula C16H25BrN2O3S B4464760 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol

2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B4464760
M. Wt: 405.4 g/mol
InChI Key: GWZOWVDNUNOUNT-UHFFFAOYSA-N
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Description

2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group, a bromo group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonation of 4-bromo-5-methyl-2-(propan-2-yl)benzene to form the corresponding benzenesulfonyl chloride.

    Piperazine Substitution: The benzenesulfonyl chloride is then reacted with piperazine under basic conditions to form the sulfonyl piperazine intermediate.

    Hydroxylation: Finally, the intermediate is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.

    Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(piperazin-1-yl)ethan-1-ol: A simpler analog without the benzenesulfonyl and bromo groups.

    4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

The presence of both the benzenesulfonyl and piperazine moieties in 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol imparts unique chemical and biological properties, making it more versatile in its applications compared to simpler analogs.

Properties

IUPAC Name

2-[4-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O3S/c1-12(2)14-11-15(17)13(3)10-16(14)23(21,22)19-6-4-18(5-7-19)8-9-20/h10-12,20H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOWVDNUNOUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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